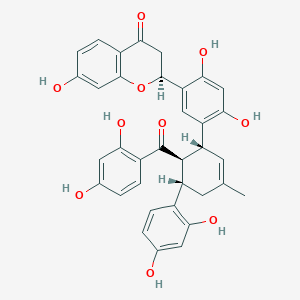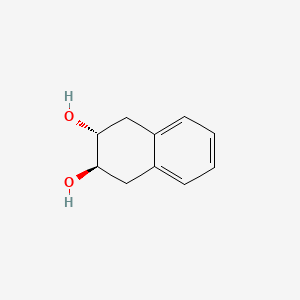
(2R,3R)-1,2,3,4-tetrahydronaphthalene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-1,2,3,4-tetrahydronaphthalene-2,3-diol is a trans-1,2,3,4-tetrahydronaphthalene-2,3-diol. It is an enantiomer of a (2S,3S)-1,2,3,4-tetrahydronaphthalene-2,3-diol.
Applications De Recherche Scientifique
Synthesis and Chiral Properties
(2R, 3R)-Dihydroxy-tetrahydronaphthalene has been synthesized through a three-step process from cis-(1R, 2S)-dihydroxy-1,2-dihydronaphthalene, initially obtained via bioconversion of naphthalene. This diol has shown effectiveness in conjugate asymmetric addition reactions, demonstrating its potential as a chiral auxiliary in stereochemical syntheses (Orsini & Pelizzoni, 1996).
Complexation with Lewis Acids
In the context of designing Lewis acids, (2R,3R)-dihydroxy-tetrahydronaphthalene has been utilized. The synthesis of novel diols derived from tetralone, including variations of this compound, has been reported. These compounds have shown promise in complexation with phenylboronic acid, underpinning their potential application in rational Lewis acid design based on π-π interactions (Coogan et al., 2003).
Application in Asymmetric Synthesis
This compound has been successfully applied as a chiral auxiliary in diastereoselective conjugate additions and stereoselective alkylations. Its utility in asymmetric synthesis is highlighted by its application in various chemical reactions, showcasing its versatility as a chiral compound (Orsini & Rinaldi, 1997).
Self-Assembly and Surface Interactions
Studies have explored the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules, including those with chirality similar to (2R,3R)-dihydroxy-tetrahydronaphthalene. These investigations have revealed the formation of chiral structures such as close-packed herringbone and porous pinwheel nanoarchitectures, indicating potential applications in nanotechnology and surface science (Silly, Ausset, & Sun, 2017).
Propriétés
Nom du produit |
(2R,3R)-1,2,3,4-tetrahydronaphthalene-2,3-diol |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
(2R,3R)-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C10H12O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9-12H,5-6H2/t9-,10-/m1/s1 |
Clé InChI |
DHTGPMXCRKCPTP-NXEZZACHSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CC2=CC=CC=C21)O)O |
SMILES |
C1C(C(CC2=CC=CC=C21)O)O |
SMILES canonique |
C1C(C(CC2=CC=CC=C21)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



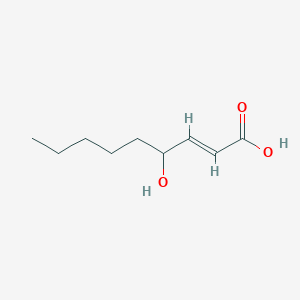

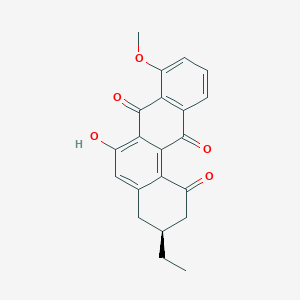
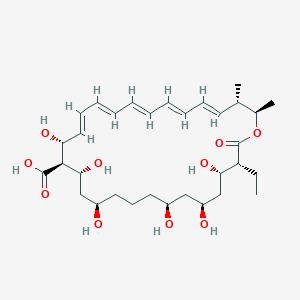

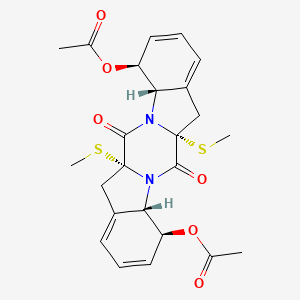
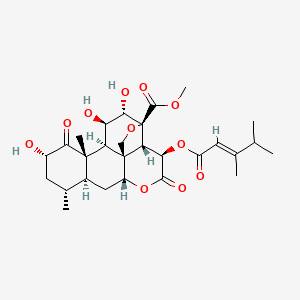

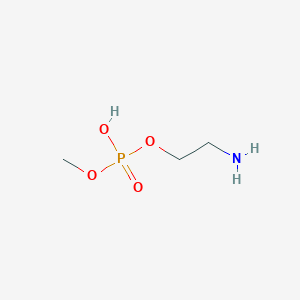
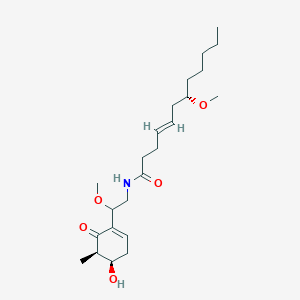
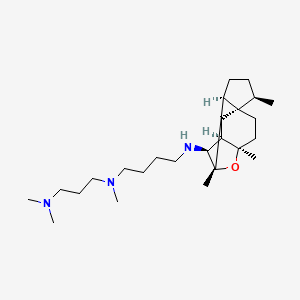
![6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate](/img/structure/B1248829.png)
